molecular formula C17H14N4O3S B3549634 4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde

4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde

Cat. No. B3549634
M. Wt: 354.4 g/mol
InChI Key: KSPQVAHOQBMEJJ-UHFFFAOYSA-N
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Description

The compound “4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde” is a derivative of 1,2,4-triazole . The structure of the molecule is determined by means of X-ray diffraction. The compound has weak inter- and intramolecular C–H…N-type hydrogen bonds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves several steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is determined by X-ray diffraction . The compound has weak inter- and intramolecular C–H…N-type hydrogen bonds .


Chemical Reactions Analysis

The synthesis of this compound involves a reaction of heterocyclic thioketones with sodium borohydride in the pyridine/water mixture at reflux temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has weak inter- and intramolecular C–H…N-type hydrogen bonds .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved papers, 1,2,4-triazole derivatives have been reported to exhibit various biological activities. For instance, they have shown promising cytotoxic activity against certain cancer cell lines .

properties

IUPAC Name

4-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-2-20-16(13-6-4-3-5-7-13)18-19-17(20)25-15-9-8-12(11-22)10-14(15)21(23)24/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPQVAHOQBMEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde
Reactant of Route 2
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4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde
Reactant of Route 4
4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde
Reactant of Route 5
4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde
Reactant of Route 6
4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde

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